molecular formula C25H22N2O5 B2359104 (Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929858-04-8

(Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2359104
CAS No.: 929858-04-8
M. Wt: 430.46
InChI Key: RDDIZSQMXUUDRH-KSEXSDGBSA-N
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Description

This compound is a benzofuro-oxazinone derivative featuring a (Z)-configured 2,5-dimethoxybenzylidene group at position 2 and a pyridin-3-ylmethyl substituent at position 6. The Z-isomerism of the benzylidene moiety is critical for its stereochemical stability, which may affect pharmacological activity or binding affinity in biological systems .

Properties

IUPAC Name

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-29-18-5-7-21(30-2)17(10-18)11-23-24(28)19-6-8-22-20(25(19)32-23)14-27(15-31-22)13-16-4-3-9-26-12-16/h3-12H,13-15H2,1-2H3/b23-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDIZSQMXUUDRH-KSEXSDGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,5-Dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol
  • Chemical Structure : The compound features a benzofuroxazine core with dimethoxy and pyridine substituents.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, studies on related oxazinones have shown their efficacy in inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammation.

CompoundIC50 (μM)SelectivityReference
This compoundTBDTBDTBD
Celecoxib0.78Selective for COX-II
PYZ160.52Highly selective for COX-II

The compound's structure suggests it may interact with the COX enzyme similarly to other effective inhibitors.

2. Anticancer Activity

Several studies have explored the anticancer potential of benzofuroxazine derivatives. Compounds structurally related to the target molecule have demonstrated cytotoxic effects against various cancer cell lines.

Case Study : A study evaluated the cytotoxic effects of oxazinones on human cancer cell lines including MDA-MB 231 (breast carcinoma) and HCT116 (colorectal carcinoma). The results indicated that some derivatives exhibited IC50 values in the micromolar range.

Cell LineCompoundIC50 (μM)
MDA-MB 231(Z)-2-(2,5-Dimethoxybenzylidene)...TBD
HCT116(Z)-2-(2,5-Dimethoxybenzylidene)...TBD

This suggests that the compound may possess significant antiproliferative activity warranting further investigation.

3. Antimicrobial Activity

The antimicrobial properties of benzofuroxazine derivatives have also been documented. Molecular docking studies reveal strong binding affinities to bacterial targets such as Staphylococcus aureus dehydrosqualene synthase.

CompoundTargetBinding Energy (kcal/mol)
(Z)-2-(2,5-Dimethoxybenzylidene)...CrtM (Staphylococcus aureus)TBD
Control CompoundCrtM (Staphylococcus aureus)TBD

The binding interactions suggest a potential for developing antimicrobial agents based on this scaffold.

Research Findings

Recent literature highlights the need for further exploration of this compound's biological activities through both in vitro and in vivo studies. The following points summarize key findings:

  • Structure-Activity Relationship (SAR) : Variations in substituents greatly influence biological activity; thus, systematic modifications could enhance efficacy.
  • Mechanistic Studies : Understanding the mechanisms underlying its biological effects is crucial for therapeutic applications.
  • Toxicology Assessments : Safety profiles need to be established to evaluate potential side effects associated with therapeutic use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules from the evidence, focusing on core scaffolds, substituents, and key physicochemical properties:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Functional Groups Reference
(Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one Benzofuro-oxazinone 2,5-Dimethoxybenzylidene, pyridin-3-ylmethyl Not reported Not reported Ether, oxazinone, pyridine
(2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran 386 (C₂₀H₁₀N₄O₃S) 243–246 Cyano, ketone, furan
(2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo-pyrimidine 4-Cyanobenzylidene, 5-methylfuran 403 (C₂₂H₁₇N₃O₃S) 213–215 Cyano, ketone, furan
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo-pyridine 4-Nitrophenyl, phenethyl, cyano Not reported 243–245 Nitro, cyano, ester
(Z)-2-(3-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one Benzofuro-oxazinone 3-Methoxybenzylidene, pyridin-3-ylmethyl Not reported Not reported Ether, oxazinone, pyridine

Key Observations:

Core Scaffold Differences: The target compound’s benzofuro-oxazinone core differs from thiazolo-pyrimidine (11a, 11b) and imidazo-pyridine (1l) derivatives. Imidazo-pyridines (e.g., 1l) incorporate a bicyclic nitrogen system, enhancing hydrogen-bonding capacity compared to the benzofuro-oxazinone’s oxygen-dominated framework .

Substituent Effects: The 2,5-dimethoxybenzylidene group in the target compound provides electron-donating methoxy groups, which may enhance solubility and stabilize the Z-configuration via intramolecular hydrogen bonding. In contrast, 11a’s 2,4,6-trimethylbenzylidene group is sterically bulky and electron-neutral, likely reducing polarity .

Synthetic Pathways :

  • Compounds 11a and 11b were synthesized via condensation of chloroacetic acid with substituted benzaldehydes in acetic anhydride, yielding moderate (68%) crystallized products . The target compound may follow a similar route but with 2,5-dimethoxybenzaldehyde and pyridinylmethyl precursors.
  • Imidazo-pyridine derivatives (e.g., 1l) were synthesized via one-pot multi-component reactions, highlighting the versatility of pyridine-based scaffolds in modular synthesis .

Spectroscopic Trends: IR spectra of 11a/11b show strong cyano (~2,219 cm⁻¹) and ketone (1,719 cm⁻¹) stretches, while the target compound’s oxazinone carbonyl is expected near 1,700 cm⁻¹ . ^1^H NMR of 11a reveals deshielded =CH protons at δ 7.94 ppm, similar to the benzylidene proton in the target compound .

Research Findings and Implications

  • Bioactivity Potential: While direct data for the target compound are unavailable, analogs like 11a/11b and 1l exhibit bioactivity linked to their electron-deficient cores (e.g., cyano, nitro groups). The target’s dimethoxy and pyridinyl groups may confer unique selectivity in enzyme inhibition or receptor binding .
  • Thermal Stability: The higher melting point of 11a (243–246°C) compared to 11b (213–215°C) suggests that methyl substituents enhance crystallinity over polar cyano groups . The target compound’s melting point remains uncharacterized but may align with 11a due to its bulky substituents.
  • Chromatographic Behavior : highlights that substituent position (e.g., methoxy vs. methyl) significantly affects retention in chromatographic systems due to polarity and hydrogen-bonding differences. This aligns with the target compound’s expected HPLC/MS profile .

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